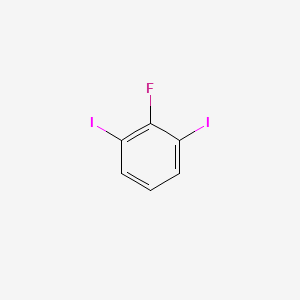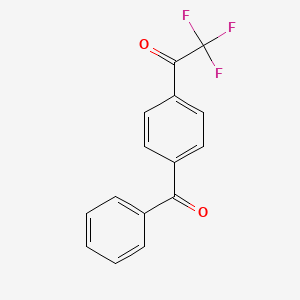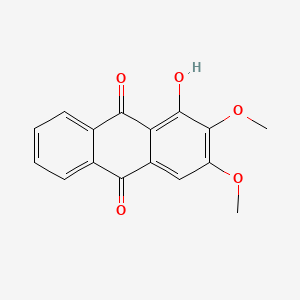
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₅. It is a derivative of anthraquinone, characterized by the presence of hydroxy and methoxy groups on the anthracene ring. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the methylation of 1-hydroxyanthraquinone using dimethyl sulfate in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Applications De Recherche Scientifique
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to molecular targets. The compound can induce oxidative stress in cells, leading to various biological effects. It may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione: Contains additional methoxy and methyl groups.
1,2-Dimethoxyanthracene-9,10-dione: Lacks the hydroxy group.
Uniqueness: The presence of both hydroxy and methoxy groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other anthraquinone derivatives.
Propriétés
Numéro CAS |
10384-00-6 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
1-hydroxy-2,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10-12(15(19)16(11)21-2)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 |
Clé InChI |
KHFQPAMXJRRXJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


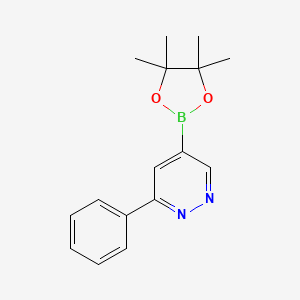
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
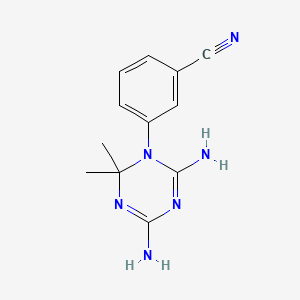
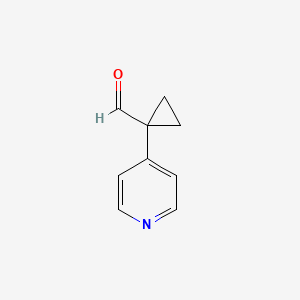
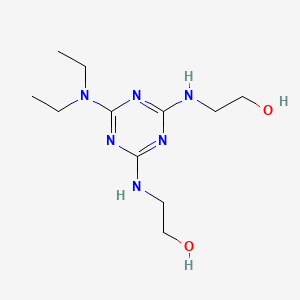
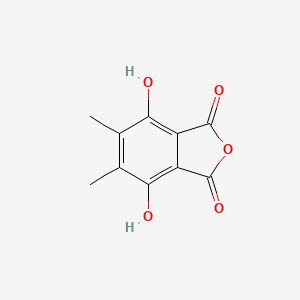
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
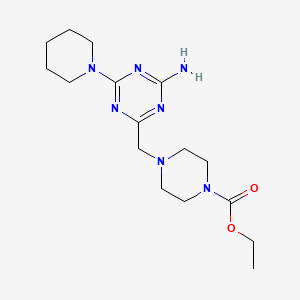
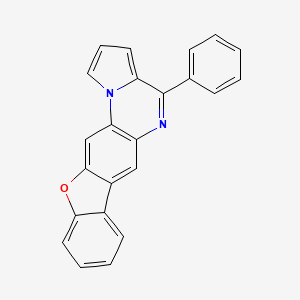

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
